molecular formula C20H25N5O3 B6073327 4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

Cat. No.: B6073327
M. Wt: 383.4 g/mol
InChI Key: FHGQLWLMQSZXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as MP-10, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves its binding to the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, particularly dopamine, which plays a crucial role in reward and motivation. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to increase dopamine release in the striatum, which is associated with reward and motivation. This compound has also been shown to enhance cognitive function and memory in animal models. However, at higher doses, this compound can produce adverse effects such as hyperactivity, stereotypy, and seizures.

Advantages and Limitations for Lab Experiments

4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has several advantages for lab experiments, including its high binding affinity towards the dopamine D2 receptor, its ability to modulate neurotransmitter release, and its potential as a treatment for drug addiction. However, its limitations include its potential for adverse effects at higher doses, the need for careful dose titration, and the need for further research to fully understand its pharmacological properties.

Future Directions

There are several future directions for research on 4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential as a cognitive enhancer, particularly for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease. Further research is also needed to fully understand the pharmacological properties of this compound and its potential for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to exhibit significant binding affinity towards the dopamine D2 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has several advantages for lab experiments, including its ability to modulate neurotransmitter release and its potential as a treatment for drug addiction. However, further research is needed to fully understand its pharmacological properties and its potential for clinical use.

Synthesis Methods

The synthesis of 4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves a series of chemical reactions starting from the reaction of 4-chloro-6-iodo-pyrimidine with 2-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with morpholine and piperazine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential pharmacological properties. It has been shown to exhibit significant binding affinity towards the dopamine D2 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-17-5-3-2-4-16(17)20(26)25-8-6-23(7-9-25)18-14-19(22-15-21-18)24-10-12-28-13-11-24/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGQLWLMQSZXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.